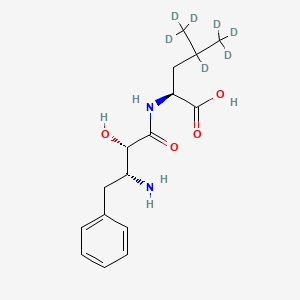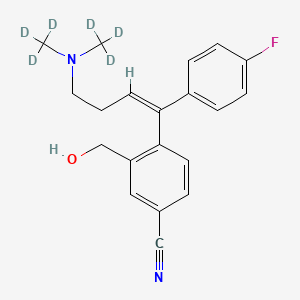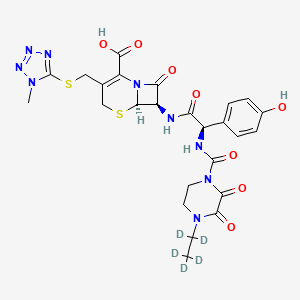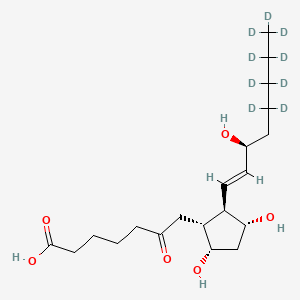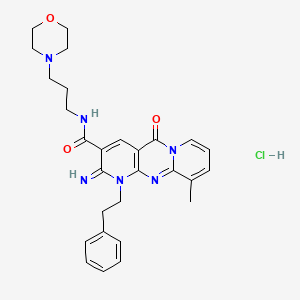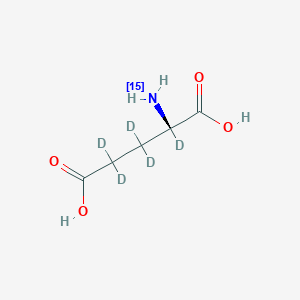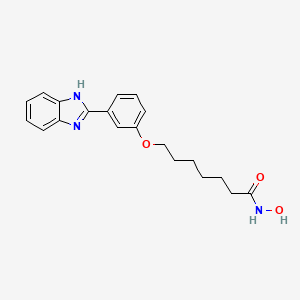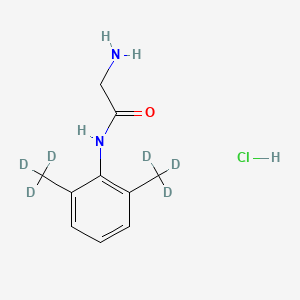
Glycinexylidide-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycinexylidide-d6 Hydrochloride is a deuterium-labeled derivative of Glycinexylidide Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C10H8D6N2O • HCl and a molecular weight of 220.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinexylidide-d6 Hydrochloride involves the incorporation of deuterium atoms into the Glycinexylidide molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Glycinexylidide are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Hydrochloride Formation: The deuterated Glycinexylidide is then reacted with hydrochloric acid to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Glycinexylidide are subjected to deuterium exchange reactions.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated Glycinexylidide is then converted to its hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
Glycinexylidide-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters
Scientific Research Applications
Glycinexylidide-d6 Hydrochloride is widely used in scientific research, including:
Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics and metabolism of drugs.
Analytical Chemistry: Employed as a reference standard in mass spectrometry and other analytical techniques.
Biological Research: Used to investigate metabolic pathways and enzyme activities.
Medical Research: Studied for its potential therapeutic applications and effects on biological systems
Mechanism of Action
The mechanism of action of Glycinexylidide-d6 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles. The compound is primarily used as a tracer, and its effects are studied to understand the behavior of similar non-deuterated compounds .
Comparison with Similar Compounds
Similar Compounds
Glycinexylidide Hydrochloride: The non-deuterated form of Glycinexylidide-d6 Hydrochloride.
Lidocaine Hydrochloride: A related compound used as a local anesthetic.
Bupivacaine Hydrochloride: Another local anesthetic with a similar structure
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantitation in pharmacokinetic studies, making it a valuable tool in drug development and analytical chemistry .
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
220.73 g/mol |
IUPAC Name |
2-amino-N-[2,6-bis(trideuteriomethyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H/i1D3,2D3; |
InChI Key |
HPVGPNNVMZBKIB-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)


